2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide
Description
2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is an organic compound characterized by its complex structure, which includes a chlorinated phenoxy group and a dimethoxyphenyl group attached to a propanamide backbone
Properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-9-14(5-7-15(11)19)24-12(2)18(21)20-16-8-6-13(22-3)10-17(16)23-4/h5-10,12H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQMNGXJVJMRTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
Etherification: The 4-chloro-3-methylphenol is then reacted with 2-bromo-1-chloropropane in the presence of a base like potassium carbonate to form 2-(4-chloro-3-methylphenoxy)propane.
Amidation: The final step involves the reaction of 2-(4-chloro-3-methylphenoxy)propane with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorinated phenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of interest, particularly in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for creating derivatives with enhanced biological activity.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, including agrochemicals and materials science.
Mechanism of Action
The mechanism by which 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific proteins or enzymes, altering their activity. The presence of the chlorinated phenoxy group and the dimethoxyphenyl group suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2,4-dimethoxyphenyl)propanamide
- 2-(4-chloro-3-methylphenoxy)-N-(2-methoxyphenyl)propanamide
- 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide
Uniqueness
Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)propanamide is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement allows for distinct interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
